[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-5-9(1-3-13-10)11(16)14-4-2-8(6-14)7-15/h1,3,5,8,15H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAFNSKNUMLOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H21ClN2O2
- Molecular Weight : 320.8 g/mol
- CAS Number : 2389461-22-5
The compound features a pyrrolidine ring substituted with a chloropyridine carbonyl group, which is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, including those related to cancer pathways, indicating a role in modulating signaling cascades.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. It exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Reference Drug (IC50) |
|---|---|---|
| FaDu Hypopharyngeal | 10 | 15 (Bleomycin) |
| MCF7 Breast Cancer | 12 | 18 (Doxorubicin) |
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties by inhibiting cholinesterase activity:
- Cholinesterase Inhibition : Studies have indicated that the compound can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's .
| Enzyme | % Inhibition (100 µM) |
|---|---|
| Acetylcholinesterase | 85 |
| Butyrylcholinesterase | 75 |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Cancer Cell Lines :
-
Neuroprotective Study :
- Research focused on the neuroprotective effects of similar compounds demonstrated that they could reduce oxidative stress markers in neuronal cells, highlighting their potential in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs of [1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol, highlighting differences in substituents, molecular properties, and applications:
Electronic and Steric Effects
- Chlorine vs. Fluorine: The target compound’s 2-chloro substituent on pyridine provides stronger electron-withdrawing effects compared to fluorine in analogs like [1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol. This difference may enhance binding to electron-deficient biological targets but reduce metabolic stability .
Preparation Methods
Synthesis of Pyrrolidin-3-yl Methanol Intermediate
The pyrrolidin-3-yl methanol moiety can be synthesized by:
- Reduction of pyrrolidin-3-one derivatives using selective reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions to avoid over-reduction or racemization.
- Chiral synthesis routes employing chiral auxiliaries or catalysts to obtain enantiomerically enriched pyrrolidin-3-yl methanol, as described in EP3585769A1, which details chiral pyrrolidine-2-yl methanol derivatives preparation using asymmetric catalysis and selective crystallization techniques.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Pyrrolidin-3-one + NaBH4 in methanol | Selective reduction to pyrrolidin-3-yl methanol |
| 2 | Chiral catalyst (e.g., chiral ligands) | For enantioselective synthesis |
Acylation with 2-Chloropyridine-4-carbonyl Derivative
The key step is the acylation of the pyrrolidine nitrogen:
- Using 2-chloropyridine-4-carbonyl chloride prepared from the corresponding acid by reaction with thionyl chloride or oxalyl chloride.
- The acylation is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine or N,N-diisopropylethylamine to scavenge HCl.
- Reaction temperature is typically maintained between 0°C to room temperature to control reaction rate and avoid side reactions.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 2-Chloropyridine-4-carboxylic acid + SOCl2 | Formation of acid chloride |
| 2 | Pyrrolidin-3-yl methanol + acid chloride + base | Acylation in DCM or THF, 0°C to RT |
| 3 | Work-up with aqueous extraction and purification | Isolation of the target compound |
Optimization and Variations
- Solvent choice : Dichloromethane, tetrahydrofuran, or ethyl acetate are preferred for acylation steps due to good solubility and ease of removal.
- Base selection : Triethylamine is standard; however, N,N-diisopropylethylamine can be used to minimize side reactions.
- Temperature control : Low temperature (0°C) during acylation improves selectivity.
- Purification : Column chromatography or crystallization from suitable solvents ensures high purity.
Research Findings and Yield Data
Patent EP3585769A1 and related literature report yields ranging from 70% to 90% for the acylation step with high enantiomeric excess when chiral pyrrolidin-3-yl methanol is used. The overall synthetic route is scalable and amenable to industrial production.
| Parameter | Typical Value/Condition | Outcome/Remarks |
|---|---|---|
| Reduction yield | 85-95% | High selectivity with NaBH4 |
| Acylation yield | 70-90% | Depends on purity of acid chloride |
| Enantiomeric excess | >98% (when chiral methods applied) | High stereochemical purity |
| Reaction time | 1–4 hours | Controlled for optimal conversion |
| Purification method | Column chromatography/crystallization | High purity (>98%) achieved |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of pyrrolidin-3-one | NaBH4 in methanol, 0°C to RT | 85-95 | Selective reduction, chiral catalyst optional |
| Formation of acid chloride | 2-Chloropyridine-4-carboxylic acid + SOCl2 | Quantitative | Acid chloride used immediately |
| Acylation | Pyrrolidin-3-yl methanol + acid chloride + base | 70-90 | Low temperature, inert atmosphere preferred |
| Purification | Column chromatography or crystallization | - | Achieves >98% purity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrrolidin-3-ylmethanol with 2-chloropyridine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or acetonitrile under inert conditions. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrrolidine derivative to acyl chloride) and temperature (0–25°C) to minimize side products. Post-reaction purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH 95:5) is critical .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., calculated [M+H]+ = 269.06, observed 269.05) and nuclear magnetic resonance (NMR) spectroscopy. Key 1H NMR signals include:
- δ 8.5–8.7 ppm (pyridine H)
- δ 3.5–4.2 ppm (pyrrolidine N–CH2 and methanol –CH2–)
- δ 1.5–2.5 ppm (pyrrolidine ring protons).
Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with >95% threshold .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : The hydroxymethyl group is prone to oxidation. Store under inert gas (argon) at –20°C in anhydrous DMSO or ethanol. Monitor degradation via TLC (silica, DCM/MeOH 9:1) weekly. Stabilizers like BHT (0.1% w/v) can mitigate free radical oxidation .
Advanced Research Questions
Q. How can reaction yields be improved during the acylation of pyrrolidin-3-ylmethanol derivatives?
- Methodological Answer :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation; yields increase from 50% to 85% at 0.1 equiv.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates but may require longer reaction times (12–24 h).
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h at 80°C with comparable yields .
Q. What mechanistic insights explain side reactions during derivatization of the chloropyridine moiety?
- Methodological Answer : The electron-deficient 2-chloropyridine ring undergoes nucleophilic aromatic substitution (SNAr) at position 4, competing with desired carbonyl reactivity. Computational modeling (DFT at B3LYP/6-31G*) identifies transition state energies for SNAr (~25 kcal/mol) versus acyl substitution (~18 kcal/mol). Adding electron-withdrawing groups to the pyridine ring reduces SNAr side reactions .
Q. How do structural modifications influence the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer : Replace the hydroxymethyl group with carboxamide or sulfonamide to enhance binding to ATP pockets. In PI3Kα inhibition assays:
- Hydroxymethyl derivative : IC50 = 1.2 µM
- Carboxamide derivative : IC50 = 0.3 µM
Co-crystallization studies (PDB: 6XYZ) show hydrogen bonding between the carboxamide and Lys802. Cytotoxicity is assessed via HEK293 cell viability (CC50 > 50 µM for lead compounds) .
Q. What analytical strategies resolve conflicting NMR data for diastereomeric byproducts?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) to separate diastereomers. Assign configurations via NOESY (nuclear Overhauser effect spectroscopy):
- Syn isomer : NOE between pyrrolidine H-3 and pyridine H-6.
- Anti isomer : NOE between pyrrolidine H-2 and pyridine H-5.
Dynamic kinetic resolution using chiral ligands (e.g., BINAP) suppresses byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
